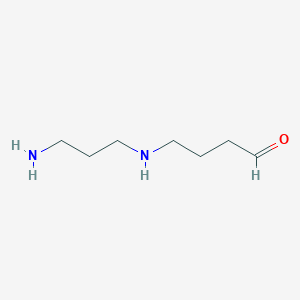

N-(3-Aminopropyl)-4-Aminobutanal

Descripción general

Descripción

N-(3-Aminopropyl)-4-Aminobutanal, commonly known as APB, is a chemical compound that belongs to the family of psychoactive substances. APB is a derivative of gamma-aminobutyric acid (GABA) and is structurally similar to amphetamines. APB is known for its psychoactive effects, particularly its ability to induce euphoria, enhance sensory perception, and increase sociability.

Aplicaciones Científicas De Investigación

Synthesis of Fluorinated Compounds

“N-(3-aminopropyl)-4-aminobutanal” has been utilized in the synthesis of fluorinated compounds, which are valuable in the development of pharmaceuticals and agrochemicals due to their enhanced stability and bioactivity. For instance, the compound has been used in the nucleophilic aromatic substitution reactions to create tetrafluoro-ε-caprolactam derivatives . These fluorinated structures are significant for their potential use in creating new materials with unique properties, such as increased resistance to solvents and chemicals.

Macrocyclic Compound Formation

This compound serves as a building block in the construction of macrocyclic compounds comprising tris(3-aminopropyl)amine units . These macrocycles have applications in molecular recognition and sensing, particularly in the detection of metal cations. The ability to form stable complexes with metals like Cu(II), Zn(II), and Hg(II) makes them promising candidates for use in chemical sensors and separation technologies.

Anion Binding Studies

The structural features of “N-(3-aminopropyl)-4-aminobutanal” make it suitable for anion binding studies. It can be incorporated into tripodal receptors to investigate interactions with various anions, which is crucial for understanding ion transport processes and developing anion exchange materials .

Nanomedicine and Targeted Drug Delivery

In the field of nanomedicine, “N-(3-aminopropyl)-4-aminobutanal” can be involved in the creation of nano-molecularly imprinted polymers (nanoMIPs) . These nanoMIPs can be designed to recognize and bind specific target molecules, making them useful for targeted drug delivery systems that can improve the efficacy and reduce the side effects of therapeutic agents.

Fluorescence Sensing

The compound’s ability to form complexes with fluorophores allows it to be used in fluorescence sensing applications . This is particularly relevant in the detection of zinc ions, where the enhancement of fluorescence upon binding provides a means to monitor and quantify the presence of this metal in various samples.

Propiedades

IUPAC Name |

4-(3-aminopropylamino)butanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c8-4-3-6-9-5-1-2-7-10/h7,9H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZUMEMWAPJNLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC=O)CNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201303916 | |

| Record name | 4-[(3-Aminopropyl)amino]butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-(3-Aminopropyl)-4-aminobutanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012135 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

N-(3-aminopropyl)-4-aminobutanal | |

CAS RN |

136849-70-2 | |

| Record name | 4-[(3-Aminopropyl)amino]butanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136849-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(3-Aminopropyl)amino]butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B601503.png)

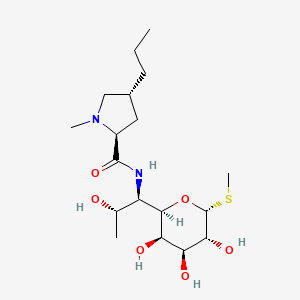

![(2R)-4-ethyl-N-[2-hydroxy-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B601511.png)